molecular formula C11H15ClN2O B2648831 4-Chloro-3-(4-methylpiperazin-1-yl)phenol CAS No. 177489-11-1

4-Chloro-3-(4-methylpiperazin-1-yl)phenol

Cat. No.: B2648831
CAS No.: 177489-11-1
M. Wt: 226.7
InChI Key: RDWCODLWDARAGP-UHFFFAOYSA-N
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Description

4-Chloro-3-(4-methylpiperazin-1-yl)phenol is a chemical compound with the molecular formula C11H15ClN2O and a molecular weight of 226.71 g/mol . This compound is characterized by the presence of a chloro group, a phenol group, and a methylpiperazine moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(4-methylpiperazin-1-yl)phenol typically involves the reaction of 4-chlorophenol with 1-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(4-methylpiperazin-1-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group may yield quinones, while substitution of the chloro group with an amine can produce various amine derivatives .

Mechanism of Action

The mechanism of action of 4-Chloro-3-(4-methylpiperazin-1-yl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the piperazine moiety can interact with various receptors and enzymes. These interactions can modulate the activity of target proteins and influence cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-(4-methylpiperazin-1-yl)phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro group, phenol group, and methylpiperazine moiety allows for diverse chemical reactivity and potential biological activities .

Properties

IUPAC Name

4-chloro-3-(4-methylpiperazin-1-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c1-13-4-6-14(7-5-13)11-8-9(15)2-3-10(11)12/h2-3,8,15H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWCODLWDARAGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=CC(=C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177489-11-1
Record name 4-CHLORO-3-(4-METHYLPIPERAZIN-1-YL)PHENOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-chloro-3-(4-methylpiperazin-1-yl)phenol Compound 14B is prepared according to the same procedure as 13A, using the following reactants: 14A (1.1 g, 10.1 mmol); 2-chloro-N-(2-chloroethyl)-N-methylethanamine hydrochloride (1.96 g, 10.1 mmol); sodium carbonate (535 mg, 5.05 mmol) in 1-butanol (40 ml).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.1 g
Type
reactant
Reaction Step Two
Quantity
1.96 g
Type
reactant
Reaction Step Three
Quantity
535 mg
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five

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